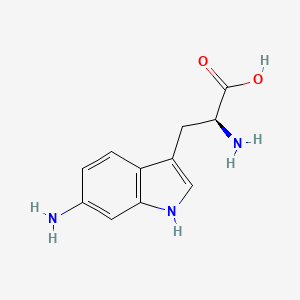

6-Amino-l-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m0/s1 |

InChI Key |

URBHVZVPIHGYBQ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC2=C(C=C1N)NC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 6 Amino L Tryptophan Conformation and Intermolecular Interactions

Vibrational Spectroscopy for Analyzing Functional Group Dynamics and Solvent Interactions:Specific vibrational spectroscopy (FTIR, Raman) data and analysis of functional group dynamics for 6-Amino-L-tryptophan, including its interactions with various solvents, are not present in the reviewed literature.

Therefore, it is not possible to generate the requested scientific article while adhering to the strict and specific constraints of the prompt. The information necessary to provide a thorough, informative, and scientifically accurate account of the advanced spectroscopic and crystallographic properties of this compound does not exist in the public research record at this time.

Computational Chemistry and Molecular Modeling of 6 Amino L Tryptophan

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules. doi.org For 6-Amino-L-tryptophan, these methods can predict how the addition of an amino group at the C6 position of the indole (B1671886) ring influences its electronic structure and reactivity.

The indole ring of tryptophan possesses a π-electron system that is crucial for its chemical behavior. chemrxiv.org The introduction of an amino (-NH2) group, a potent electron-donating group, is predicted to significantly modulate this system. This group increases the electron density of the indole ring through resonance and inductive effects. This perturbation directly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating nature of the 6-amino group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap generally correlates with higher chemical reactivity. electrochemsci.org

This altered electronic structure leads to a modified charge distribution across the molecule. The indole ring becomes more electron-rich, which can be visualized through electrostatic potential maps. This increased nucleophilicity suggests that this compound would be more susceptible to reactions with electrophiles compared to unsubstituted tryptophan. The reactivity profile of 3-substituted indoles is well-documented, and the presence of an activating group like the 6-amino moiety would likely enhance the rate of electrophilic substitution reactions. researchgate.netnih.gov

Table 1: Predicted Quantum Chemical Properties of this compound This table provides a qualitative comparison based on established principles of physical organic chemistry, using L-Tryptophan as a baseline. Exact values require specific DFT calculations for this compound.

| Quantum Chemical Parameter | L-Tryptophan (Baseline) | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| HOMO Energy | Typical Value | Higher (Less Negative) | Electron-donating -NH2 group destabilizes the HOMO. electrochemsci.org |

| LUMO Energy | Typical Value | Minor Change Expected | Electron-donating groups have a less pronounced effect on the LUMO. |

| HOMO-LUMO Gap (ΔE) | Typical Value | Smaller | Primarily due to the increase in HOMO energy. electrochemsci.org |

| Electron Density on Indole Ring | Baseline | Increased | Resonance and inductive effects of the -NH2 group. chemrxiv.org |

| Reactivity towards Electrophiles | Moderate | Higher | Increased nucleophilicity and smaller energy gap. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Thermodynamic Properties

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with the surrounding environment, such as a solvent. acs.org

Conformational Sampling: The conformational landscape of an amino acid is defined by the rotational freedom around its backbone (phi, ψ) and side-chain (χ) dihedral angles. For this compound, MD simulations can map this landscape. While the backbone conformational preferences are largely dictated by steric constraints common to all L-amino acids, the side-chain orientation may be influenced by the 6-amino group. This group could potentially form transient intramolecular hydrogen bonds with the backbone carboxylate, or its interaction with the solvent could favor specific side-chain rotamers. Studies on tryptophan-containing peptides show that the indole side chain explores various conformations, and this flexibility is crucial for its function. diva-portal.orgresearchgate.net

Thermodynamic Properties: Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of solvation can be derived from MD simulations, often performed at different temperatures. researchgate.net The increased hydrogen bonding potential of this compound with water molecules would likely result in a more negative (more exothermic) enthalpy of solvation. ecust.edu.cn Concurrently, the ordering of water molecules around the solute might lead to a more negative entropy of solvation. These thermodynamic properties are essential for understanding the molecule's solubility and partitioning behavior in biological systems. nih.gov

Table 2: Predicted Thermodynamic and Solvation Properties of this compound in Water This table presents a qualitative prediction based on the expected physicochemical effects of the 6-amino group.

| Property | L-Tryptophan (Baseline) | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| Solubility in Water | Slightly Soluble | Higher | Increased polarity and hydrogen bonding capacity. |

| Solvation Free Energy (ΔGsolv) | Favorable (Negative) | More Favorable (More Negative) | Enhanced electrostatic and hydrogen bond interactions with water. nih.gov |

| Enthalpy of Solvation (ΔHsolv) | Exothermic | More Exothermic | Stronger hydrogen bonds formed with water molecules. ecust.edu.cn |

| Entropy of Solvation (ΔSsolv) | Negative | More Negative | Increased ordering of solvent molecules in the hydration shell. |

Computational Prediction of Non-Covalent Interaction Energies with Proposed Binding Partners

The biological function of molecules like amino acids is often mediated by their non-covalent interactions within the binding pockets of proteins. mdpi.com Tryptophan is known to engage in a rich variety of such interactions, including hydrogen bonds, hydrophobic effects, π-π stacking, and cation-π interactions. mdpi.comacs.org Computational methods can predict and quantify how the 6-amino group would modulate these interactions.

The indole ring of tryptophan, being electron-rich, can interact favorably with cations through cation-π interactions. mdpi.com As established by quantum chemical calculations, the 6-amino group further increases the electron density of the π-system, which would be expected to strengthen these cation-π interactions. This could lead to tighter binding with proteins that feature cationic residues like lysine (B10760008) or arginine in their binding sites. mdpi.com

Furthermore, the 6-amino group itself introduces new possibilities for direct interactions. It can act as both a hydrogen bond donor (with its N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This dual capability allows for the formation of additional, specific hydrogen bonds with binding partners, potentially increasing binding affinity and specificity. The increased electron density on the indole ring could also enhance π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or histidine. mdpi.com Molecular docking and more advanced methods like free energy perturbation (FEP) can be used to calculate the binding free energies and dissect the contributions of these various interactions.

Table 3: Predicted Effects of the 6-Amino Group on Non-Covalent Interactions This table summarizes the expected modulation of key non-covalent interactions based on the electronic changes induced by the 6-amino substituent.

| Interaction Type | Involvement of L-Tryptophan | Predicted Effect of 6-Amino Group | Underlying Mechanism |

|---|---|---|---|

| Cation-π Interaction | Indole π-system interacts with cations (e.g., Lys+, Arg+). | Strengthened | Increased electron density of the indole ring enhances electrostatic attraction. mdpi.com |

| π-π Stacking | Indole ring stacks with other aromatic rings (e.g., Phe, Tyr). | Strengthened | Enhanced quadrupole moment and electron density of the indole ring. mdpi.com |

| Hydrogen Bonding | Indole N-H is a donor; backbone NH3+ is a donor; backbone COO- is an acceptor. | Additional H-bonding sites | The 6-amino group can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The large indole ring contributes to hydrophobic packing. | Slightly Reduced | The polar amino group reduces the overall hydrophobicity of the side chain. |

In Silico Design and Optimization of Novel this compound Analogs

In silico methods are integral to modern drug discovery and molecular design, enabling the rational optimization of lead compounds to improve their therapeutic properties. nih.gov this compound can serve as a scaffold or a starting point for the design of novel bioactive molecules, such as enzyme inhibitors. nih.govrsc.org For instance, enzymes involved in tryptophan metabolism, like indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), are important targets in oncology and neurobiology, and tryptophan analogs are actively explored as inhibitors. researchgate.netnih.gov

Computational design strategies can be employed to modify the this compound structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies, for example, build mathematical models that correlate chemical structures with biological activity. nih.govresearchgate.net By analyzing a series of analogs, these models can identify key molecular features (descriptors) that are essential for activity, guiding the design of more potent compounds. researchgate.netmdpi.com

Pharmacophore modeling can identify the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for binding to a specific biological target. A pharmacophore model derived from the binding site of an enzyme like IDO1 could be used to screen virtual libraries of this compound derivatives or to guide modifications. researchgate.net For example, the 6-amino group could be alkylated or acylated to probe for additional interactions in a binding pocket or to modulate properties like membrane permeability. Molecular docking and MD simulations can then be used to evaluate these new designs, predicting their binding poses and affinities before committing to chemical synthesis. nih.gov

Table 4: Strategies for In Silico Design and Optimization of this compound Analogs This table outlines common computational techniques and their application in modifying the this compound scaffold.

| Computational Method | Objective | Example Application for this compound Analogs |

|---|---|---|

| Molecular Docking | Predict binding pose and estimate binding affinity. | Screening a virtual library of acylated 6-amino derivatives against the IDO1 active site. nih.govnih.gov |

| QSAR | Correlate structural features with biological activity. | Developing a model to predict the inhibitory potency of substituted tryptophan analogs based on electronic and steric descriptors. nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for binding. | Creating a model of the TDO active site to guide the placement of functional groups on the this compound scaffold. researchgate.net |

| Free Energy Perturbation (FEP) | Accurately calculate relative binding free energies. | Comparing the binding affinity of this compound with a proposed analog (e.g., 6-acetylamino-L-tryptophan) to rationally guide optimization. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles. | Evaluating designed analogs for properties like oral bioavailability, metabolic stability, and potential toxicity before synthesis. nih.gov |

Mechanistic Biochemical Investigations of 6 Amino L Tryptophan Interactions

Enzymatic Recognition and Transformation by Tryptophan-Modifying Enzymes

Tryptophan synthase (TrpS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the final step in L-tryptophan biosynthesis from indole (B1671886) and L-serine. wikipedia.orgwikipedia.org The substrate specificity of TrpS is not absolute, and it is known to accept various indole analogs to produce corresponding tryptophan derivatives. wikipedia.orgpnas.org This promiscuity is a key feature exploited in biocatalysis.

Research has shown that TrpS from organisms like Salmonella typhimurium can utilize a range of substituted indoles, including aminoindoles. pnas.org The catalytic cycle of TrpS involves the cleavage of indole-3-glycerol phosphate (B84403) (IGP) by the α-subunit and the subsequent channeling of indole to the β-subunit, where it reacts with an aminoacrylate intermediate derived from L-serine. researchgate.net The efficiency of this process with substituted indoles like 6-aminoindole (B160974) would depend on how the substituent affects its binding in the active site and its reactivity with the aminoacrylate intermediate.

While direct kinetic data for 6-amino-L-tryptophan synthesis by wild-type TrpS is not extensively detailed in the provided results, the general principle of TrpS promiscuity suggests it could be a substrate. pnas.org Directed evolution has been successfully used to engineer TrpS β-subunits to enhance their activity with non-canonical amino acids, demonstrating the enzyme's malleability. pnas.org

| Enzyme | Substrate(s) | Product | Key Findings |

| Tryptophan Synthase (TrpS) | Indole, L-Serine | L-Tryptophan | Catalyzes the final two steps in tryptophan biosynthesis. wikipedia.org |

| Tryptophan Synthase (TrpS) | Indole analogues, L-Serine | Tryptophan analogues | Known to accept various indole analogues as substrates. wikipedia.org |

| Engineered TrpS β-subunit | L-Threonine, Indole | (2S,3S)-β-methyltryptophan | Demonstrates the enzyme's capacity for modification to accept non-canonical substrates. researchgate.net |

This compound can serve as a valuable tool for investigating the mechanisms of oxidoreductases that act on indole systems. These enzymes are involved in various metabolic pathways, including the degradation of tryptophan and the biosynthesis of specialized metabolites. nih.gov

One such class of enzymes is the tryptophan dioxygenases. For instance, tryptophan 2,3-dioxygenase catalyzes the oxidative cleavage of the L-tryptophan pyrrole (B145914) ring to form N-formyl-L-kynurenine. uniprot.org The presence of an amino group on the indole ring of this compound could significantly influence the electronic properties of the indole system, thereby affecting the rate and mechanism of the dioxygenase reaction. Studies with halogenated tryptophans have shown that substituents on the indole ring can impact the enzyme's catalytic efficiency. uniprot.org

Another relevant enzyme is L-tryptophan 2',3'-oxidase from Chromobacterium violaceum, which is involved in the biosynthesis of the pigment violacein. nih.govnih.gov This enzyme catalyzes the oxidative conversion of L-tryptophan to its corresponding α-imine. nih.gov Investigating the interaction of this compound with this oxidase could provide insights into how the 6-amino substituent affects substrate binding and the subsequent oxidation reaction.

Furthermore, 6-hydroxy-L-tryptophan, a related compound, has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) formation. nih.govtandfonline.com This suggests that other substituted tryptophans, like this compound, could also act as inhibitors or probes for various oxidoreductases.

The L-type Amino Acid Transporter 1 (LAT1) is crucial for the transport of large neutral amino acids, including tryptophan, across cell membranes. researchgate.netsolvobiotech.com It is highly expressed in various cancers, making it a target for anticancer drug development. acs.orgnih.gov

Studies have investigated various L-tryptophan derivatives as potential inhibitors of LAT1. nih.gov For example, a series of benzyloxy-L-tryptophans were evaluated for their ability to inhibit [³H]-L-leucine uptake in human colon carcinoma cells. nih.gov While the 5-substituted derivative was the most potent inhibitor, this research highlights the potential for substituted tryptophans to interact with the LAT1 active site. nih.gov

Given that LAT1 transports tryptophan, it is plausible that this compound could also be a substrate or inhibitor of this transporter. The amino group at the 6-position would alter the molecule's polarity and potential hydrogen bonding interactions within the transporter's binding pocket. Competitive inhibition studies with radiolabeled L-tryptophan or another known LAT1 substrate could elucidate the nature of this interaction and determine kinetic parameters such as the inhibition constant (Ki). Such studies are essential for understanding how the transporter recognizes its substrates and for the rational design of specific inhibitors.

| Transporter/Enzyme | Interacting Molecule(s) | Type of Interaction | Significance |

| L-Type Amino Acid Transporter 1 (LAT1) | L-Tryptophan and other large neutral amino acids | Transport Substrate | Essential for nutrient uptake, particularly in proliferating cells. researchgate.netsolvobiotech.com |

| L-Type Amino Acid Transporter 1 (LAT1) | Substituted L-tryptophan derivatives | Inhibition | Potential for developing anticancer drugs targeting LAT1. acs.orgnih.gov |

| Tyrosinase | 6-Hydroxy-L-tryptophan | Competitive Inhibition | Potential for regulating melanin production. nih.govtandfonline.com |

Exploration of this compound in De Novo Biosynthesis Pathways in Model Microorganisms (Non-Human Systems)

The biosynthesis of tryptophan and its derivatives in microorganisms like Escherichia coli and Corynebacterium glutamicum is a well-established field for metabolic engineering. frontiersin.orgfrontiersin.orgfrontiersin.org These microorganisms can be engineered to overproduce not only L-tryptophan but also a variety of its derivatives for applications in pharmaceuticals, food, and chemical industries. frontiersin.orgfrontiersin.org

Metabolic engineering offers powerful strategies for constructing novel biosynthetic pathways in microbial cell factories. nih.govmdpi.comnih.gov The core principle involves redirecting metabolic flux towards a desired product by overexpressing key enzymes, deleting competing pathways, and removing feedback inhibition. mdpi.com

The biosynthesis of L-tryptophan starts from chorismate, a key intermediate in the shikimate pathway. researchgate.netnih.gov To produce this compound, one could envision a pathway starting with a modified precursor, such as 4-aminoanthranilate. This precursor could then be fed into the existing tryptophan biosynthesis machinery. Tryptophan synthase, with its known promiscuity, could potentially condense 6-aminoindole (derived from 4-aminoanthranilate) with L-serine to form this compound. wikipedia.orgpnas.org

Alternatively, a de novo pathway could be engineered to produce this compound from central metabolites. This would likely require the evolution of existing enzymes or the introduction of novel enzymes capable of aminating an intermediate in the tryptophan biosynthetic pathway. For instance, one could explore the possibility of engineering an aminotransferase to act on a precursor like anthranilate or indole-3-pyruvic acid.

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex peptides with diverse biological activities. rsc.org A key feature of NRPSs is the adenylation (A) domain, which selects and activates specific amino acid building blocks. oup.com The substrate specificity of these A-domains is often relaxed, allowing for the incorporation of non-proteinogenic amino acids. rsc.org

This flexibility presents an opportunity to incorporate this compound into non-ribosomal peptides. By feeding this compound to a microorganism that produces a tryptophan-containing non-ribosomal peptide, it may be possible to generate a novel analog of that peptide. The success of this approach, known as precursor-directed biosynthesis, depends on the ability of the relevant NRPS A-domain to recognize and activate this compound. rsc.org

Similarly, many alkaloids are derived from amino acids, with tryptophan being a common precursor for a vast family of indole alkaloids. libretexts.orgrsc.orgrsc.org The biosynthesis of these compounds often involves a series of enzymatic modifications to the tryptophan scaffold. uniprot.orguniprot.org Introducing this compound into an alkaloid-producing organism could lead to the formation of novel, aminated alkaloids. The initial enzymes in the pathway would need to accept this compound as a substrate for this to occur. For example, the biosynthesis of fumitremorgin-type alkaloids begins with the condensation of L-tryptophan and L-proline by an NRPS. uniprot.orguniprot.org

The incorporation of this compound into these complex natural products could lead to compounds with altered biological activities, providing new leads for drug discovery and other biotechnological applications.

Development of Advanced Analytical Methodologies for 6 Amino L Tryptophan and Its Metabolites

High-Resolution Chromatographic Separations for Isomeric Purity Determination and Quantification in Research Samples

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, including 6-Amino-L-tryptophan. scielo.brnih.gov The separation of enantiomers and other isomers is a critical aspect of purity determination. Chiral stationary phases have been successfully employed for the resolution of tryptophan enantiomers. For instance, teicoplanin-based chiral stationary phases have demonstrated excellent separation of various unnatural amino acid enantiomers, including analogues of phenylalanine and tyrosine, using hydro-organic mobile phases. mst.edu Zwitterion pair chromatography using peptides like L-leucine-L-leucine-L-leucine adsorbed onto an octadecylsilane support has also been effective in separating tryptophan enantiomers, where chiral discrimination is believed to occur at the surface of the support. nih.gov

For quantification in research samples, various HPLC methods with different detection modalities are utilized, including UV absorbance, fluorescence, and mass spectrometry. nih.gov A simple and rapid HPLC method with UV detection at 267 nm has been developed for the quantification of tryptophan in plasma, utilizing a C18 column and a mobile phase of sodium acetate and acetonitrile. scielo.br To enhance sensitivity, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) followed by fluorescence detection can be employed. This method allows for the simultaneous analysis of tryptophan and its metabolites with a detection limit of 30 pmol/mL. nih.gov

The following table summarizes various chromatographic conditions used for the analysis of tryptophan and related amino acids, which can be adapted for this compound.

| Chromatographic System | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | Shim-pack CLC-C18 | Gradient of phosphate (B84403) buffer (pH 7.4) and acetonitrile | UV (225 nm) | Simultaneous determination of 10 amino acids in dietary supplements | nih.gov |

| HPLC | C18 | 5 mM Sodium acetate and acetonitrile (92:8, v/v) | UV (267 nm) | Quantification of tryptophan in plasma | scielo.br |

| HPLC | Teicoplanin chiral stationary phase | Hydro-organic mobile phase | Not specified | Separation of unnatural amino acid enantiomers | mst.edu |

| HPLC | Octadecylsilane | Mobile phase containing L-Leu-L-Leu-L-Leu peptide | Not specified | Separation of tryptophan enantiomers | nih.gov |

| HPLC | Not specified | Not specified | Fluorescence (after OPA derivatization) | Simultaneous analysis of tryptophan and its metabolites | nih.gov |

| UPLC | Cortecs UPLC C18 | Not specified | Single Quadrupole Mass Spectrometry | Analysis of tryptophan in food and feed materials | frontiersin.org |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis in Complex Experimental Matrices

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of molecules like this compound in complex biological samples. semanticscholar.orgresearchgate.net High-resolution mass spectrometry provides accurate molecular weight measurements, enabling the confident assignment of molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) further allows for detailed structural characterization by fragmenting the parent ion and analyzing the resulting product ions. semanticscholar.orgresearchgate.net

For the analysis of tryptophan and its metabolites, liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective methods. nih.gov These techniques are increasingly used for the determination of multiple kynurenines, which are metabolites of tryptophan. nih.gov A quantitative and semi-quantitative targeted method using ultrahigh-performance liquid chromatography coupled to a quadrupole Orbitrap tandem mass spectrometer has been developed for the analysis of tryptophan metabolites in human and murine tissue. rsc.org This method, employing parallel reaction monitoring (PRM), achieved low limits of quantification ranging from 1 to 200 ng/mL for various metabolites. rsc.org

The high sensitivity of MS enables the analysis of low-level analytes in complex matrices. researchgate.net For instance, an MRM-based method was developed to detect tryptophan metabolites at low concentrations in the brain and plasma of anorexic mice, reaching quantification ranges of 12 fmol/µL to 50 pmol/µL in plasma. inviteo.fr Sample preparation often involves a protein precipitation step to enrich the metabolites. inviteo.fr

The table below presents key parameters of a mass spectrometry method for tryptophan analysis.

| Parameter | Value | Reference |

| Working Range | 0.5 - 40 µM | frontiersin.org |

| Limit of Detection (LOD) | 0.02 µM | frontiersin.org |

| Limit of Quantitation (LOQ) | 0.06 µM | frontiersin.org |

| Linearity (r²) | > 0.99 | frontiersin.org |

Development of Chemosensors and Biosensors for Selective this compound Detection in Research Models

The development of chemosensors and biosensors offers a promising avenue for the rapid, sensitive, and selective detection of this compound. nih.gov Electrochemical sensors, in particular, have shown great potential for the determination of electroactive amino acids like tryptophan. mdpi.com

A variety of materials have been explored for the modification of electrodes to enhance their sensitivity and selectivity towards tryptophan. For example, a glassy carbon electrode modified with exfoliated graphene and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) was developed for the determination of L-tryptophan, achieving a detection limit of 0.015 µmol/L. worldscientific.com Another sensor based on trimetallic CuZnCo nanoparticles showed a linear relationship with tryptophan concentration in the range of 5–230 μM and a low detection limit of 1.1 μM. mdpi.comnih.gov A nanostructured CuSn(OH)₆ microsphere decorated on reduced graphene oxide composite has also been used for the selective determination of L-Tryptophan, with a low limit of detection of 2.0 nM. acs.org

Optical detection methods are also being developed. An electrochemiluminescence (ECL) method using boron-doped diamond electrodes has been reported for the highly sensitive and selective detection of L-tryptophan, achieving a limit of detection of 0.4 nM. mdpi.com Quenchbodies, which are antibodies labeled with a fluorophore that increases in intensity upon antigen binding, are another innovative approach. A synthetic nanobody library has been used to develop quenchbodies against specific targets, demonstrating the potential for creating biosensors for a wide range of molecules. biorxiv.org

The following table summarizes the performance of various sensors developed for L-tryptophan detection.

| Sensor Type | Sensing Material | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical | Exfoliated graphene/PEDOT:PSS on GCE | 0.1–1000 µmol/L | 0.015 µmol/L | worldscientific.com |

| Electrochemical | Trimetallic CuZnCo nanoparticles | 5–230 µM | 1.1 µM | mdpi.comnih.gov |

| Electrochemical | CuSn(OH)₆ microsphere on reduced graphene oxide | 0.05–175.8 µM | 2.0 nM | acs.org |

| Electrochemiluminescence | Boron-doped diamond electrodes | 0.005 - 1 µM | 0.4 nM | mdpi.com |

| Electrochemical | Nitrogen-doped ordered mesoporous carbon/Nafion/GCE | 0.5–70.0 μM | 35.0 nM | nih.gov |

Orthogonal Analytical Strategies for Comprehensive Metabolite Profiling in Engineered Biological Systems

Comprehensive metabolite profiling in engineered biological systems is crucial for understanding and optimizing the production of target compounds like this compound. nih.gov Orthogonal analytical strategies, which involve the use of multiple, independent analytical techniques, are essential for achieving a complete picture of the metabolome.

A common approach is to combine a separation technique like liquid chromatography with a detection method like mass spectrometry (LC-MS). nih.gov This allows for the separation of complex mixtures of metabolites before their identification and quantification by the mass spectrometer. An ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method has been developed for the targeted quantification of 89 metabolites from the cometabolism of dietary essential amino acids, including tryptophan, in human plasma, serum, and urine. nih.gov

In the context of metabolic engineering, analyzing the central metabolic pathways is key to identifying bottlenecks and improving production. nih.govbiorxiv.org For instance, in Escherichia coli engineered for L-tryptophan production, modifications to the central metabolic pathway to increase the supply of precursors like phosphoenolpyruvate (PEP) have been guided by metabolic analysis. nih.gov A comparative metabolome analysis between an engineered strain and a wild-type strain can reveal significant alterations in cellular metabolism. biorxiv.org

The use of biosensors can also be integrated into a high-throughput screening process to identify improved production strains from a mutant library. mdpi.com This approach, combined with rational metabolic engineering, provides a powerful strategy for strain development. mdpi.com The integration of different "omics" data, such as metabolomics and genomics, can provide a more holistic understanding of the engineered system.

Exploration of 6 Amino L Tryptophan in Advanced Materials Science and Chemical Probe Development

Integration into Supramolecular Assemblies and Self-Assembled Systems for Functional Materials

The ability of amino acids to self-assemble into ordered nanostructures through noncovalent interactions is a cornerstone of developing functional biomaterials. beilstein-journals.org Aromatic amino acids, including tryptophan, are particularly adept at forming various supramolecular structures like fibers, nanotubes, and nanoribbons. rsc.orgacs.org The indole (B1671886) ring of tryptophan plays a crucial role in this process, promoting aggregation through aromatic stacking and participating in electrostatic interactions. nih.gov

The process of self-assembly is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. beilstein-journals.orgmdpi.com Tryptophan-rich short peptides have been shown to form supramolecular assemblies that are compatible with cells. nih.gov These assemblies can be engineered for applications in soft materials. nih.gov The modification of amino acids, such as with Fmoc (9-fluorenylmethoxycarbonyl), can induce the formation of hydrogels with specific properties, including antimicrobial activity. beilstein-journals.org

The incorporation of 6-Amino-L-tryptophan into such systems can introduce new functionalities. The additional amino group can alter the hydrogen bonding network and electrostatic interactions, potentially leading to novel self-assembled architectures with tailored properties. Research on similar tryptophan derivatives has shown that even small changes to the molecular structure can significantly affect the resulting supramolecular arrangement and its functional characteristics. acs.org For instance, studies on tryptophan enantiomers have demonstrated that chirality influences the self-assembly process and the resulting material properties. rsc.orgacs.org

Application in Nonlinear Optical Materials Research Based on Indole Chromophore Properties

The indole chromophore of tryptophan is a key contributor to its nonlinear optical (NLO) properties. optica.orgcore.ac.uk Materials with strong NLO responses are in high demand for applications in optical communication, frequency doubling, and optical data storage. rasayanjournal.co.in L-tryptophan itself has been investigated as a promising candidate for NLO applications, with studies showing its potential for second harmonic generation (SHG). rasayanjournal.co.inresearchgate.netsphinxsai.com

The NLO response in tryptophan-containing systems is often dominated by the indole chromophore. core.ac.uk The complexity of the molecular structure, with its conjugated π-electron system, is a key factor in its nonlinear optical behavior. optica.org Theoretical calculations using methods like density functional theory (DFT) have been employed to predict the hyperpolarizability of tryptophan and its derivatives, providing insights into their NLO potential. rasayanjournal.co.in

The introduction of an amino group at the 6-position of the indole ring in this compound can be expected to modulate these NLO properties. The electron-donating nature of the amino group can influence the electronic structure of the indole chromophore, potentially enhancing the second-order NLO response. Research on other modified tryptophan molecules has shown that the local environment and specific substitutions on the indole ring can significantly impact the NLO characteristics. core.ac.uk

Table 1: Nonlinear Optical Properties of Tryptophan-based Materials

| Material | NLO Property | Measurement Technique | Key Finding |

| L-Tryptophan (LTP) single crystal | Second Harmonic Generation (SHG) | Kurtz-Perry powder technique | SHG efficiency was found to be 2.44 times higher than that of KDP crystal. rasayanjournal.co.in |

| L-Tryptophan doped KDP crystals | Second Harmonic Generation (SHG) | Kurtz-Perry powder method | SHG efficiency increased with increasing L-tryptophan doping. sphinxsai.com |

| Tryptophan-rich model peptides | First hyperpolarizability (β) | sTD-DFT-xTB calculations | The indole chromophore dominates the β response. core.ac.uk |

| L-Tryptophan aqueous solution | Third-order nonlinearity | Z-scan experiment | The material exhibits self-defocusing behavior. optica.org |

Development as a Fluorescent Probe for Spectroscopic Studies of Protein-Ligand Interactions

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure and function. bmglabtech.com The emission properties of the indole ring are highly sensitive to the local environment, making it an excellent probe for monitoring conformational changes, protein unfolding, and protein-ligand interactions. biosynth.comacs.org The fluorescence of tryptophan can be quenched or shifted in wavelength upon binding of a ligand to a protein, providing a means to measure binding affinities. bmglabtech.com

The development of fluorescent amino acid analogs that mimic natural amino acids is an active area of research. rsc.org These unnatural amino acids can be incorporated into peptides and proteins to serve as reporters for various biological events. rsc.org The modification of the tryptophan indole ring is a common strategy to create probes with enhanced or altered fluorescent properties. rsc.orgrsc.org

This compound, with its additional amino group, has the potential to be a useful fluorescent probe. The amino group can alter the photophysical properties of the indole chromophore, potentially leading to changes in quantum yield, lifetime, and emission wavelength. These modified properties could make it a more sensitive or specific probe for certain applications. For example, cyanotryptophans have been developed as fluorescent probes to study protein conformational changes and binding interactions. iris-biotech.de

Table 2: Spectroscopic Properties of Tryptophan and its Analogs

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| L-Tryptophan (aqueous solution) | ~280 | ~350-360 | Intrinsic protein fluorescence studies. mdpi.com |

| C-2 arylated L-tryptophan analogues | - | Red-shifted compared to L-tryptophan | Fluorescent probes in peptides. rsc.org |

| Carbazole-derived α-amino acids | - | Strong fluorescence emission | Structural mimics of L-tryptophan and reporters for binding events. rsc.org |

| Cyanotryptophans | - | Environment-sensitive fluorescence | Probes for protein conformational changes. iris-biotech.de |

Utilization as a Building Block for Synthetic Receptors and Ligands in Molecular Recognition Studies

The design and synthesis of artificial receptors capable of selectively binding specific molecules is a major goal in supramolecular chemistry. Amino acids are important targets for such receptors due to their central role in biology. rsc.orgmdpi.com The development of synthetic receptors for amino acids often relies on creating a binding pocket that complements the size, shape, and chemical functionality of the target amino acid's side chain. mdpi.com

The recognition of aromatic amino acids like tryptophan is often achieved through a combination of hydrophobic interactions, π-π stacking, and cation-π interactions involving the indole ring. mdpi.comresearchgate.net Various synthetic hosts, such as calixarenes, cyclodextrins, and pillararenes, have been designed to selectively bind tryptophan. researchgate.net

The incorporation of this compound into synthetic peptides or other molecular frameworks can be used to create novel receptors and ligands. The additional amino group provides a new site for interaction, potentially through hydrogen bonding or electrostatic interactions, which could enhance binding affinity and selectivity. For instance, the modification of tryptophan residues within a peptide can alter its binding characteristics for specific receptors. iris-biotech.de The ability to create specific non-covalent interactions is the basis for selective molecular recognition. rsc.org The unique structure of this compound, with its combination of the indole ring and an additional amino group, makes it a versatile building block for constructing molecules designed for specific molecular recognition tasks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.